molecular formula C30H38O10 B13437052 10-Deacetyl-7-methyl Baccatin III

10-Deacetyl-7-methyl Baccatin III

Cat. No.: B13437052
M. Wt: 558.6 g/mol
InChI Key: IWJSBKNWKLQICP-ARYQKKAUSA-N
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Description

10-Deacetyl-7-methyl Baccatin III (CAS No. 1444818-14-7) is a semisynthetic derivative of 10-deacetylbaccatin III (10-DAB), a key intermediate in the biosynthesis of paclitaxel (Taxol), a potent anticancer drug. Structurally, it features a methyl group at the C-7 position of the 10-DAB core (C₃₀H₃₈O₁₀, molecular weight 558.62) . This modification distinguishes it from naturally occurring taxanes and enhances its utility in synthetic chemistry for drug development.

This compound is classified as a high-purity biochemical (>95%) and is commercially available in quantities up to 500 mg . Its derivatives, such as deuterated analogs (e.g., this compound-D₃), are used in isotopic labeling studies to track metabolic pathways .

Scientific Research Applications

Scientific Research Applications

10-Deacetyl-7-methyl Baccatin III has applications in chemistry, biology, medicine, and industry.

  • Chemistry It is a chemical intermediate in the synthesis of taxanes like paclitaxel and docetaxel.
  • Biology It is studied for its role in the biosynthesis pathway of taxanes and its interaction with enzymes and proteins.
  • Medicine: It is a precursor to anti-cancer drugs, making it a valuable compound in cancer research and treatment.
  • Industry: It is used in the production of semi-synthetic derivatives of taxanes for pharmaceutical applications.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: Involves adding oxygen or removing hydrogen, often using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Involves adding hydrogen or removing oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include acetyl-CoA for acetylation, hydrazine hydrate for reduction, and oxidizing agents for oxidation. The major products formed include baccatin III, a crucial intermediate in the synthesis of paclitaxel and docetaxel.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The structural variations among 10-Deacetyl-7-methyl Baccatin III and related taxane derivatives primarily involve substitutions at the C-7, C-10, and C-13 positions. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Modifications Applications Reference
This compound C₃₀H₃₈O₁₀ 558.62 Methylation at C-7 Synthetic precursor for taxane analogs
10-Deacetyl-7,10,13-trimethyl Baccatin III C₃₂H₄₂O₁₀ 586.67 Methylation at C-7, C-10, C-13 Biochemical research
10-Deacetyl-7,13-dimethyl Baccatin III C₃₁H₄₀O₁₀ 572.64 Methylation at C-7 and C-13 Intermediate in taxoid synthesis
7-epi-10-Deacetylbaccatin III C₂₉H₃₆O₁₀ 544.59 Epimerization at C-7 (stereochemical variation) Study of biosynthetic pathway anomalies
2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III C₃₇H₆₈O₉Si₃ 741.19 Silyl protection at C-7, C-10, and C-13 Synthetic chemistry (hydroxyl protection)

Key Observations :

  • Methylation at C-7 increases molecular weight incrementally compared to 10-DAB (C₂₉H₃₆O₁₀, MW 544.58) .
  • Silylated derivatives (e.g., triethylsilyl groups) exhibit significantly higher molecular weights due to bulky protective groups .

Biological Activity

10-Deacetyl-7-methyl Baccatin III (10-DAB III) is a significant compound derived from the Pacific yew tree (Taxus brevifolia), known for its role as a precursor in the synthesis of paclitaxel, a widely used chemotherapeutic agent. This compound has garnered attention due to its unique structural modifications and notable biological activities, particularly in cancer therapy.

Chemical Structure and Properties

10-DAB III is characterized by its molecular formula C30H38O10C_{30}H_{38}O_{10} and a molecular weight of approximately 558.62 g/mol. The compound features a taxane skeleton with specific modifications at the C-10 (deacetylation) and C-7 (methylation) positions, which enhance its biological activity compared to its parent compound, baccatin III.

Biological Activity

10-DAB III exhibits significant biological activities, particularly in cancer treatment:

  • Mechanism of Action : The primary mechanism through which 10-DAB III exerts its effects is by stabilizing microtubules, thus preventing their depolymerization. This action disrupts normal cell division processes, making it effective against various cancer cell lines, including those from ovarian and breast cancers.
  • Cytotoxic Properties : Studies have demonstrated that 10-DAB III possesses cytotoxic properties against several cancer cell lines. Its efficacy can be influenced by structural modifications; for instance, alterations at the C-7 and C-10 positions can enhance or reduce cytotoxicity compared to paclitaxel itself .

Comparative Biological Activity

The following table summarizes the biological activities of 10-DAB III compared to related compounds:

Compound NameStructural FeaturesBiological Activity
Paclitaxel Acetyl group at C-10Potent anti-cancer agent
10-Deacetoxytaxol Deacetylated form of paclitaxelSimilar cytotoxicity
7-Epi-10-deacetylbaccatin III Epimeric form at C-7Reduced activity compared to paclitaxel
10-Deacetylbaccatin III Lacks methyl group at C-7Less potent than this compound

Case Studies and Research Findings

Several studies have explored the biological activity of 10-DAB III:

  • Animal Studies : In an animal model, 10-DAB III was administered alongside extracts from Taxus species, revealing that the combination resulted in higher concentrations of the compound in blood and various organs compared to administration of pure 10-DAB III alone. This suggests potential synergistic effects when combined with other bioactive compounds present in the plant .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the baccatin structure influence biological activity. For example, studies indicate that specific substitutions can significantly alter binding affinities and efficacy against cancer cell lines.
  • In Vitro Studies : In vitro assays have shown that 10-DAB III effectively inhibits the proliferation of various cancer cells, reinforcing its potential as a lead compound for developing new anti-cancer agents .

Q & A

Q. Basic: What analytical methods are recommended for structural characterization of 10-Deacetyl-7-methyl Baccatin III?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC, HMBC) to resolve methyl group positions (e.g., the 7-methyl substituent) and stereochemistry. HRMS can confirm the molecular formula (C30_{30}H38_{38}O10_{10}, MW 558.62) . Additionally, compare retention times and fragmentation patterns with reference standards using reverse-phase HPLC coupled with mass spectrometry .

Q. Advanced: How can stereochemical inconsistencies in synthetic derivatives of this compound be resolved?

Stereochemical discrepancies often arise during derivatization (e.g., acetylation or hydroxylation). To address this:

  • Use X-ray crystallography for unambiguous confirmation of stereocenters .
  • Apply circular dichroism (CD) spectroscopy to compare optical activity with natural analogs .
  • Optimize reaction conditions (e.g., temperature, catalysts) to minimize epimerization. For example, silylation at the 7-position under inert atmospheres (argon) with pyridine as a base reduces side reactions .
    Contradictions in spectral data should be cross-validated with synthetic standards and computational modeling (e.g., DFT calculations) .

Q. Basic: What bioassay models are used to evaluate the cytotoxicity of this compound?

Standard cytotoxicity assays include:

  • MTT or XTT assays in human cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Apoptosis detection via flow cytometry (Annexin V/PI staining) .
  • ROS generation assays using fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress induction .
    Baseline comparisons with taxane analogs (e.g., paclitaxel) are critical to contextualize potency .

Q. Advanced: How can microbial biotransformation optimize the production of this compound derivatives?

  • Use Nocardioides luteus or engineered E. coli strains expressing 10-deacetylbaccatin III-10-O-acetyltransferase to hydroxylate or acetylate specific positions .
  • Monitor reaction progress via LC-MS/MS with a C18 column (mobile phase: acetonitrile/water gradient) .
  • For scale-up, implement open-whole-cell catalytic systems with low-cost acetyl donors (e.g., N-acetyl-d-glucosamine) to improve yield and reduce costs .

Q. Basic: What are the key challenges in isolating this compound from natural sources?

  • Low abundance : The compound is typically extracted in trace amounts from Taxus species. Use preparative HPLC with a phenyl-hexyl stationary phase for purification .
  • Co-eluting impurities : Employ countercurrent chromatography (CCC) to separate structurally similar analogs (e.g., 10-Deacetylbaccatin III) .
  • Validate purity (>95%) via HPLC-UV at 227 nm and confirm absence of endotoxins using Limulus amebocyte lysate assays .

Q. Advanced: How can isotopic labeling (e.g., deuterium) improve pharmacokinetic studies of this compound?

  • Synthesize deuterated analogs (e.g., this compound-D3, MW 561.64) via acid-catalyzed H/D exchange or enzymatic methods .
  • Use LC-HRMS with stable isotope tracing to monitor metabolic stability and tissue distribution in rodent models.
  • Compare plasma half-life and clearance rates with non-deuterated analogs to assess isotopic effects .

Q. Basic: What spectroscopic markers distinguish this compound from its isomers?

  • NMR : The 7-methyl group appears as a singlet at δ ~1.2 ppm in 1H^1H-NMR. In 13C^{13}C-NMR, the C7 methyl carbon resonates at ~12–15 ppm .
  • IR : A strong carbonyl stretch at ~1740 cm1^{-1} (acetyl groups) and hydroxyl bands at 3400–3500 cm1^{-1} .
  • MS/MS : Key fragments include m/z 327 (loss of the side chain) and m/z 509 (deprotonated molecular ion minus CH3_3CO) .

Q. Advanced: What strategies mitigate oxidative degradation during storage of this compound?

  • Store lyophilized samples at -20°C under argon in amber vials to prevent light/oxygen exposure .
  • Add antioxidants (e.g., ascorbic acid at 0.1% w/v) to liquid formulations.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC-UV quantification of degradation products (e.g., 7-epi isomers) .

Q. Basic: What synthetic routes are reported for this compound?

  • Semi-synthesis : Start with 10-Deacetylbaccatin III (plant-derived). Introduce the 7-methyl group via Grignard reaction with methylmagnesium bromide in THF at 0°C .
  • Protection/deprotection : Use triethylsilyl (TES) groups to protect hydroxyls during methylation, followed by acidic cleavage (e.g., HCl/MeOH) .
  • Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Advanced: How do computational methods aid in designing this compound analogs with enhanced bioactivity?

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to β-tubulin .
  • Use QSAR models to correlate substituent effects (e.g., methyl vs. ethyl groups) with cytotoxicity.
  • Validate predictions with in vitro tubulin polymerization assays and cytotoxicity screening .

Properties

Molecular Formula

C30H38O10

Molecular Weight

558.6 g/mol

IUPAC Name

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30?/m0/s1

InChI Key

IWJSBKNWKLQICP-ARYQKKAUSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O

Origin of Product

United States

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